molecular formula C26H37ClN2O5 B1682403 Zatebradine hydrochloride CAS No. 91940-87-3

Zatebradine hydrochloride

Cat. No.: B1682403
CAS No.: 91940-87-3
M. Wt: 493.0 g/mol
InChI Key: ZRNKXJHEQKMWCH-UHFFFAOYSA-N
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Description

Zatebradine Hydrochloride is a bradycardic agent known for its ability to block hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. These channels are integral in regulating cardiac rhythmicity and neuronal excitability. This compound is primarily used in research settings to study its effects on heart rate and related physiological processes .

Mechanism of Action

Target of Action

Zatebradine hydrochloride primarily targets the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels . These channels play a critical role in controlling pacemaker activity in both the heart and nervous system .

Mode of Action

This compound acts as a bradycardic agent that produces use-dependent inhibition of the hyperpolarization-activated current (I f) in sinoatrial node cells and Purkinje fibres . It blocks the HCN channels, resulting in a lower heart rate .

Biochemical Pathways

HCN channels are activated by membrane hyperpolarization and conduct mixed Na+/K+ currents, contributing to pacemaker depolarization . This generates rhythmic activity in sinoatrial node cells and spontaneously active neurons . This compound, by inhibiting these channels, affects these biochemical pathways and their downstream effects.

Pharmacokinetics

After administration of this compound, the renal excretion of the total radioactivity represented 62.5% when the compound was given intravenously and 48.8% with oral administration . This suggests that the compound has good bioavailability.

Result of Action

The inhibition of HCN channels by this compound leads to a decrease in heart rate . This can have therapeutic benefits in conditions such as angina pectoris, arrhythmias, and heart failure . In addition, it has been suggested that HCN channels play a role in the regulation of sleep/wake behavior .

Action Environment

The action of this compound can be influenced by environmental factors. For example, in a study on zebrafish, it was found that different doses of this compound affected different parameters of sleep and activity . This suggests that the compound’s action, efficacy, and stability can be influenced by the environment in which it is administered.

Biochemical Analysis

Biochemical Properties

Zatebradine hydrochloride interacts with HCN channels, specifically HCN1-4, blocking the slow inward current through these channels . The IC50 values for HCN1-4 are 1.83 µM, 2.21 µM, 1.90 µM, and 1.88 µM, respectively .

Cellular Effects

In cellular processes, this compound has been observed to influence sleep/wake behavior in zebrafish . At a dose of 0.1 µM, it was found to shorten latency to daytime sleep, while a dose of 30 µM led to moderate reductions in average activity .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking hyperpolarization-activated inward current (I_f) through cyclic nucleotide-gated cation (HCN) channels . This blocking action is use-dependent .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings, specifically in zebrafish . The compound was found to have different effects at different times of the day, with certain doses leading to increased sleep during the night .

Dosage Effects in Animal Models

In animal models, specifically zebrafish, the effects of this compound were found to vary with dosage . A dose of 0.1 µM led to shorter latency to daytime sleep, while a dose of 30 µM led to moderate reductions in average activity .

Metabolic Pathways

Given its interaction with HCN channels, it is likely involved in pathways related to these channels .

Transport and Distribution

Given its interaction with HCN channels, it is likely that it is transported to areas where these channels are present .

Subcellular Localization

Given its interaction with HCN channels, it is likely localized to areas where these channels are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zatebradine Hydrochloride involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the chloropropyl side chain, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Zatebradine Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Ivabradine: Another HCN channel blocker used to reduce heart rate in patients with chronic heart failure.

    ZD7288: A selective HCN channel blocker used in neuroscience research to study synaptic plasticity.

    Cilobradine Hydrochloride: An HCN channel blocker with similar pharmacological properties to Zatebradine Hydrochloride.

Uniqueness of this compound: this compound is unique in its specific inhibitory effects on HCN channels without significantly affecting other cardiac ionic channels. This selective action makes it a valuable tool in both cardiovascular and neuroscience research .

Properties

IUPAC Name

3-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O5.ClH/c1-27(13-9-19-7-8-22(30-2)23(15-19)31-3)11-6-12-28-14-10-20-16-24(32-4)25(33-5)17-21(20)18-26(28)29;/h7-8,15-17H,6,9-14,18H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNKXJHEQKMWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85175-67-3 (Parent)
Record name Zatebradine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091940873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6045745
Record name Zatebradine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91940-87-3
Record name 2H-3-Benzazepin-2-one, 3-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91940-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zatebradine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091940873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zatebradine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZATEBRADINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJB7DYV16A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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